molecular formula C16H19ClO5 B12311360 6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

Cat. No.: B12311360
M. Wt: 326.77 g/mol
InChI Key: JDYJPQNEOXWJQN-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chloro-hydroxy-methylbutyl side chain and two methoxy groups on the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxycoumarin and 3-chloro-2-hydroxy-3-methylbutyl bromide.

    Coupling Reaction: The key step involves the coupling of the chloro-hydroxy-methylbutyl side chain to the coumarin core. This is usually achieved through a nucleophilic substitution reaction, where the bromide group is replaced by the coumarin moiety.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-(3-chloro-3-methylbutyl)-5,7-dimethoxycoumarin.

    Reduction: Formation of 6-(2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin.

    Substitution: Formation of 6-(3-amino-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin.

Scientific Research Applications

6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-8-(1-hydroxy-2-chloro-3-methylbut-3-enyl)coumarin
  • 7-Methoxy-8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)coumarin
  • 7-(3-Chloro-2-hydroxy-3-methylbutyl)coumarin

Uniqueness

6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19ClO5

Molecular Weight

326.77 g/mol

IUPAC Name

6-(3-chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3

InChI Key

JDYJPQNEOXWJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl

Origin of Product

United States

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